molecular formula C15H24ClNO B14153477 2-((Dimethylamino)methyl)-1-phenylcyclohexanol hydrochloride CAS No. 66170-25-0

2-((Dimethylamino)methyl)-1-phenylcyclohexanol hydrochloride

Cat. No.: B14153477
CAS No.: 66170-25-0
M. Wt: 269.81 g/mol
InChI Key: JNBBLUCBZIOLDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((Dimethylamino)methyl)-1-phenylcyclohexanol hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylamino group, a phenyl group, and a cyclohexanol moiety. It is commonly used in scientific research due to its interesting chemical properties and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Dimethylamino)methyl)-1-phenylcyclohexanol hydrochloride typically involves the reaction of 1-phenylcyclohexanol with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified through crystallization or other suitable methods to obtain the hydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-((Dimethylamino)methyl)-1-phenylcyclohexanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

2-((Dimethylamino)methyl)-1-phenylcyclohexanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in pain management and as an analgesic.

    Industry: It is used in the production of various pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-((Dimethylamino)methyl)-1-phenylcyclohexanol hydrochloride involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-((Dimethylamino)methyl)-1-phenylcyclohexanol hydrochloride can be compared with other similar compounds, such as:

    Tramadol: Both compounds have analgesic properties, but their mechanisms of action and chemical structures differ.

    Dimethylaminoethyl chloride hydrochloride: This compound is used as an intermediate in organic synthesis and has different applications compared to this compound.

The uniqueness of this compound lies in its specific chemical structure and the diverse range of reactions it can undergo, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

66170-25-0

Molecular Formula

C15H24ClNO

Molecular Weight

269.81 g/mol

IUPAC Name

2-[(dimethylamino)methyl]-1-phenylcyclohexan-1-ol;hydrochloride

InChI

InChI=1S/C15H23NO.ClH/c1-16(2)12-14-10-6-7-11-15(14,17)13-8-4-3-5-9-13;/h3-5,8-9,14,17H,6-7,10-12H2,1-2H3;1H

InChI Key

JNBBLUCBZIOLDZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1CCCCC1(C2=CC=CC=C2)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.